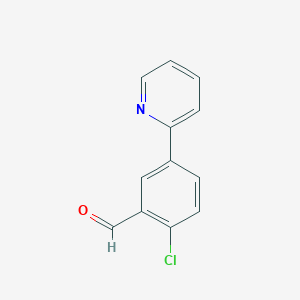

Benzaldehyde, 2-chloro-5-(2-pyridinyl)-

Description

Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is a substituted aromatic aldehyde featuring a benzene ring with a chlorine atom at the 2-position and a 2-pyridinyl group at the 5-position. This structure combines the reactivity of an aldehyde group with the electron-withdrawing effects of chlorine and the nitrogen-containing heterocyclic pyridine moiety.

Properties

IUPAC Name |

2-chloro-5-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHESZXQHXUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375097-82-7 | |

| Record name | 2-chloro-5-(pyridin-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Hydroxypyridine Intermediates

A common precursor for 2-chloro-5-(pyridin-2-yl)benzaldehyde is 2-hydroxy-5-(pyridin-2-yl)benzaldehyde, which undergoes chlorination using phosphorus-based reagents. The CN109456257B patent demonstrates that phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) effectively replace hydroxyl groups with chlorine at elevated temperatures (40–160°C). For instance, reacting 2-hydroxy-5-nitropyridine with POCl₃ at 60–140°C for 2–18 hours yields 2-chloro-5-nitropyridine in >99% purity after extraction and recrystallization. Adapting this method, the hydroxyl group in 2-hydroxy-5-(pyridin-2-yl)benzaldehyde could be replaced under similar conditions, though the electron-withdrawing pyridinyl group may necessitate higher temperatures or prolonged reaction times.

Halogen Exchange Reactions

The US5116993A patent describes the preparation of 2-chloro-5-chloromethylpyridine via halogen exchange using PCl₅ and POCl₃. In this method, 2-methoxy-5-methoxymethylpyridine reacts with excess PCl₅ (2:1 molar ratio) at reflux temperatures (100–120°C) to yield the dichlorinated product in 45% yield. While this approach targets chloromethyl groups, analogous strategies could replace methoxy or other leaving groups in benzaldehyde derivatives. For example, 2-methoxy-5-(pyridin-2-yl)benzaldehyde might undergo chlorination with PCl₅ to introduce the chloro substituent.

Cross-Coupling Reactions for Pyridine-Benzaldehyde Linkage

Suzuki-Miyaura Coupling

The pyridinyl moiety can be introduced via palladium-catalyzed cross-coupling. A boronic ester derivative of pyridine (e.g., 2-pyridinylboronic acid) could couple with 2-chloro-5-bromobenzaldehyde under Suzuki conditions. The US5382671A patent highlights the use of Pd(PPh₃)₄ as a catalyst in alkylaminomethylpyridine syntheses, suggesting that similar conditions (aqueous Na₂CO₃, 80–100°C) would facilitate this coupling. Key challenges include preventing aldehyde oxidation and ensuring regioselectivity at the chlorine-substituted position.

Direct Formylation Strategies

Direct introduction of the aldehyde group onto a pre-chlorinated pyridinyl benzene framework is another viable route. The CN109456257B patent employs formylation via Vilsmeier-Haack reaction, where dimethylformamide (DMF) acts as a formylating agent in the presence of POCl₃. Applying this to 2-chloro-5-(pyridin-2-yl)toluene could yield the target aldehyde. However, steric hindrance from the pyridinyl group may reduce yields, necessitating optimized stoichiometry (e.g., 1.5 equivalents of DMF) and prolonged reaction times.

Multi-Step Synthesis from Pyridine Derivatives

Reductive Amination and Oxidation

The US5382671A patent outlines a three-step process for alkylaminomethylpyridines involving formylation, alkylation, and hydrolysis. Adapting this, 2-chloro-5-aminomethylpyridine could be formylated with formic acid (1.1–1.5 equivalents) at 50–150°C, followed by alkylation with methyl iodide and hydrolysis to yield the aldehyde. However, oxidation of the aminomethyl group to an aldehyde would require additional steps, such as treatment with MnO₂ or Swern oxidation.

Nitration and Reduction Pathways

Nitration of 2-chloro-5-(pyridin-2-yl)toluene followed by oxidation of the methyl group to an aldehyde is another potential route. The CN109456257B patent achieves nitration using HNO₃/H₂SO₄ at 30–100°C, though selectivity for the para position relative to the pyridinyl group must be controlled. Subsequent oxidation of the methyl group could employ KMnO₄ or CrO₃ under acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature Range | Yield (%) | Challenges |

|---|---|---|---|---|

| Chlorination of Hydroxy | POCl₃, PCl₅ | 60–140°C | 45–99 | Regioselectivity, byproduct formation |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–100°C | 50–70 | Aldehyde protection, catalyst cost |

| Vilsmeier-Haack | DMF, POCl₃ | 0–20°C | 60–75 | Steric hindrance, over-formylation |

| Reductive Amination | HCOOH, Alkylating agents | 50–150°C | 30–50 | Multi-step, oxidation requirements |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The US5116993A process emphasizes solvent recovery, with ethyl acetate extracted from aqueous phases and reused. For large-scale production, continuous distillation systems could reclaim POCl₃ and PCl₅, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzaldehyde, 2-chloro-5-(2-pyridinyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The chlorine atom in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-chloro-5-(2-pyridinyl)benzoic acid.

Reduction: 2-chloro-5-(2-pyridinyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of aldehydes with biological molecules. It can also be used as a probe to investigate enzyme activities.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-chloro-5-(2-pyridinyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activities. The pyridinyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural and physical properties of benzaldehyde derivatives analogous to the target compound:

Key Observations:

- Electron-Withdrawing Groups: The chlorine and trifluoromethyl (CF₃) substituents in 2-chloro-5-(trifluoromethyl)benzaldehyde enhance electrophilicity at the aldehyde group, favoring nucleophilic additions.

- Polarity and Solubility : The methoxyethoxy group in 2-chloro-5-(2-methoxyethoxy)benzaldehyde increases hydrophilicity compared to the CF₃ or pyridinyl groups, as evidenced by its lower density (1.216 g/cm³) .

- Thermal Stability : The methoxyethoxy derivative exhibits a higher predicted boiling point (323.6°C), likely due to hydrogen bonding from the ether oxygen, whereas halogenated derivatives may volatilize at lower temperatures .

Aldehyde Reactivity

- Nucleophilic Substitution : The chlorine atom in the target compound and 2-chloro-5-(trifluoromethyl)benzaldehyde can undergo substitution reactions, forming intermediates for pharmaceuticals like apilimod mesylate (a cytokine inhibitor) .

- Coordination Chemistry : The pyridinyl group in the target compound and 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde enables chelation with metals, useful in catalytic systems or sensor design .

Functionalization Potential

- Trifluoromethyl Derivatives: The CF₃ group in 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde enhances metabolic stability in drug candidates, a property less pronounced in the target compound .

- Ether-Linked Derivatives : The methoxyethoxy group in 2-chloro-5-(2-methoxyethoxy)benzaldehyde offers sites for further alkylation or hydrolysis, expanding utility in polymer chemistry .

Chromatographic Behavior

While direct data for the target compound is unavailable, benzaldehyde derivatives generally exhibit moderate retention on reversed-phase columns (e.g., ODS). For example, benzaldehyde itself has a capacity factor (k') of ~1.1, suggesting similar polarity to methylbenzoate. Substituted derivatives like the target compound may show increased retention due to larger molecular size and substituent hydrophobicity .

Biological Activity

Benzaldehyde, 2-chloro-5-(2-pyridinyl)- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

Benzaldehyde, 2-chloro-5-(2-pyridinyl)- features a benzaldehyde moiety substituted with a chlorine atom and a pyridine group. This structural configuration allows it to interact with biological systems in unique ways, influencing its activity against various pathogens and cellular processes.

1. Antimicrobial Activity

Benzaldehyde derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Exhibited an inhibition zone of 22 mm when treated with certain benzaldehyde derivatives, comparable to standard antibiotics like amoxiclav .

- E. coli : Some derivatives showed effectiveness against antibiotic-resistant strains of E. coli, suggesting potential for overcoming resistance mechanisms .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Benzaldehyde derivative A | Staphylococcus aureus | 22 | |

| Benzaldehyde derivative B | E. coli (resistant) | Variable | |

| Benzaldehyde derivative C | Bacillus anthracis | 8 |

2. Anticancer Activity

The compound has also shown promise in cancer research. Its derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that benzaldehyde derivatives can inhibit cancer cell proliferation in vitro.

- Mechanism of Action : The aldehyde group may interact with nucleophilic sites on proteins, modifying their function and potentially leading to cancer cell death.

3. Modulation of Antibiotic Activity

Benzaldehyde has been studied for its ability to modulate the effectiveness of certain antibiotics. For instance, it has been shown to lower the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin against resistant bacterial strains . This suggests that benzaldehyde could be used as an adjuvant in antibiotic therapy.

Case Studies

Several studies have highlighted the biological activity of benzaldehyde:

- Study on Antimicrobial Properties : A recent investigation tested various benzaldehyde derivatives against multiple bacterial strains using the agar diffusion method. Results indicated that some derivatives had potent activity against resistant strains .

- Anticancer Evaluation : In vitro studies have demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer treatment.

The biological activity of benzaldehyde, 2-chloro-5-(2-pyridinyl)- can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles in proteins, leading to altered enzymatic activities.

- Hydrophobic Interactions : The pyridine moiety may facilitate π-π interactions and hydrogen bonding with biological macromolecules, enhancing binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.